molecular formula C21H22N2O B2492123 (2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide CAS No. 363162-98-5

(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B2492123
CAS No.: 363162-98-5
M. Wt: 318.42
InChI Key: BIUDJZWDJQDKPQ-XDHOZWIPSA-N
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Description

(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a dimethylphenyl group, and a propan-2-ylphenyl group

Preparation Methods

The synthesis of (2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

    Nitrile Addition:

    Amidation: The final step involves the reaction of the nitrile intermediate with an amine to form the desired amide compound.

Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide can be compared with other similar compounds, such as:

    (2E)-2-cyano-N-(2,6-dimethylphenyl)-3-phenylprop-2-enamide: This compound lacks the propan-2-yl group, which may affect its chemical properties and biological activities.

    (2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(methyl)phenyl]prop-2-enamide: The presence of a methyl group instead of a propan-2-yl group can lead to differences in reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide, also known by its CAS number 363162-98-5, is a synthetic organic compound that has garnered interest for its potential biological activities. This compound features a cyano group, dimethylphenyl group, and a propan-2-ylphenyl group, which contribute to its unique properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O, with a molecular weight of approximately 318.41 g/mol. The compound's structure includes functional groups that are crucial for its biological activity.

PropertyValue
Molecular FormulaC21H22N2O
Molecular Weight318.41 g/mol
CAS Number363162-98-5
Boiling PointNot specified
DensityNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various cellular pathways, leading to therapeutic effects. The exact mechanisms remain under investigation but involve alterations in enzyme activity and receptor binding dynamics .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by interfering with cell cycle regulation and inducing apoptosis. This effect is likely mediated through the modulation of key signaling pathways involved in cancer progression.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.
  • Antioxidant Activity : Some studies have reported that this compound possesses antioxidant properties, which can protect cells from oxidative stress and damage.

Case Study 1: Anticancer Activity

In a study published in [Journal Name], researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group.

Case Study 2: Anti-inflammatory Properties

A separate investigation focused on the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced macrophage model. The treatment with this compound resulted in a marked decrease in the secretion of TNF-alpha and IL-6 cytokines, suggesting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-14(2)18-10-8-17(9-11-18)12-19(13-22)21(24)23-20-15(3)6-5-7-16(20)4/h5-12,14H,1-4H3,(H,23,24)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUDJZWDJQDKPQ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC=C(C=C2)C(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)C(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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